molecular formula C19H15F2N3O2 B10932454 3,6-dicyclopropyl-N-(2,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(2,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932454
M. Wt: 355.3 g/mol
InChI Key: FVBMCRRIQAEUEQ-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a compound belonging to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their high biological potential and wide range of pharmacological activities, including antitumor and pesticidal properties .

Preparation Methods

The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 3,6-DICYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, can be achieved through various methods. One common approach involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. For example, 5-amino-3-methylisoxazole can be used as a starting material, which undergoes heterocyclization reactions with 1,3-electrophilic agents . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,6-DICYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antitumor agents and pesticides. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Compared to other similar compounds, 3,6-DICYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of cyclopropyl and difluorophenyl groups. These structural features contribute to its high biological activity and specificity. Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, which also exhibit a range of pharmacological activities .

Properties

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(2,4-difluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H15F2N3O2/c20-11-5-6-14(13(21)7-11)22-18(25)12-8-15(9-1-2-9)23-19-16(12)17(24-26-19)10-3-4-10/h5-10H,1-4H2,(H,22,25)

InChI Key

FVBMCRRIQAEUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=C(C=C(C=C4)F)F)C(=NO3)C5CC5

Origin of Product

United States

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